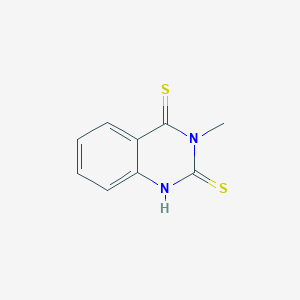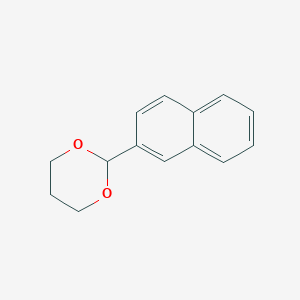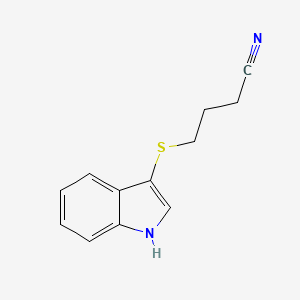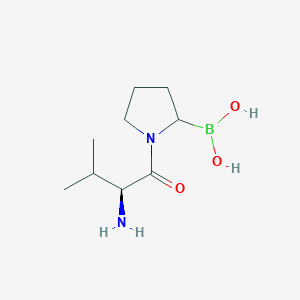
3-Methylquinazoline-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinazoline-2,4(1H,3H)-dithione typically involves the reaction of anthranilic acid with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Methylquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to a dithiol.
Substitution: The methyl group and other positions on the quinazoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring.
科学的研究の応用
3-Methylquinazoline-2,4(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methylquinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
類似化合物との比較
Similar Compounds
- 3-Ethylquinazoline-2,4(1H,3H)-dithione
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione
Uniqueness
3-Methylquinazoline-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
CAS番号 |
16081-92-8 |
|---|---|
分子式 |
C9H8N2S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
3-methyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C9H8N2S2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) |
InChIキー |
LIGIVAKPRGQPSQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=S)C2=CC=CC=C2NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)








![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


